molecular formula C12H19NO2 B14853797 4-Tert-butoxy-3-(dimethylamino)phenol

4-Tert-butoxy-3-(dimethylamino)phenol

Cat. No.: B14853797
M. Wt: 209.28 g/mol
InChI Key: QIUJKZKTOHQJBE-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-(dimethylamino)phenol typically involves the alkylation of 3-(dimethylamino)phenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-(dimethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Tert-butoxy-3-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-(dimethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the tert-butoxy and dimethylamino groups can modulate the compound’s lipophilicity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.

    3-(Dimethylamino)phenol: Similar structure but with the dimethylamino group in a different position, affecting its chemical behavior.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity.

Uniqueness

4-Tert-butoxy-3-(dimethylamino)phenol is unique due to the presence of both tert-butoxy and dimethylamino groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-11-7-6-9(14)8-10(11)13(4)5/h6-8,14H,1-5H3

InChI Key

QIUJKZKTOHQJBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)N(C)C

Origin of Product

United States

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